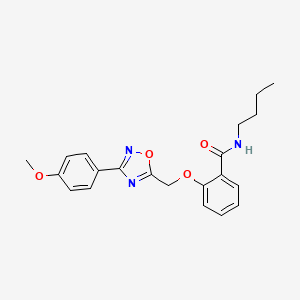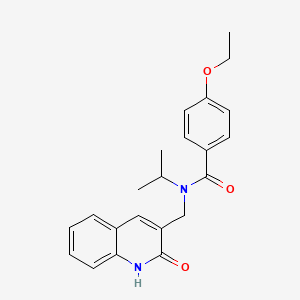
4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as EHIQ, is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in the field of cancer research. EHIQ belongs to the class of benzamides and is known to exhibit anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is not fully understood. However, it is believed that 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide targets the mitochondria in cancer cells, leading to the disruption of the electron transport chain and the generation of reactive oxygen species. This, in turn, leads to the activation of apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects
4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to exhibit anti-cancer properties both in vitro and in vivo. In addition to its anti-proliferative and pro-apoptotic effects, 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments is its specificity towards cancer cells. 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of knowledge regarding its pharmacokinetics and pharmacodynamics, which can affect its efficacy and safety.
Direcciones Futuras
Future research on 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide should focus on its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further studies are needed to investigate its potential applications in combination with other anti-cancer agents. The development of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide analogs with improved efficacy and safety profiles is also an area of interest.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves the reaction of 2-hydroxy-3-formylquinoline with 4-ethoxy-N-isopropylbenzamide in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. 4-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-11-9-16(10-12-19)22(26)24(15(2)3)14-18-13-17-7-5-6-8-20(17)23-21(18)25/h5-13,15H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPVHVAEMQDYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

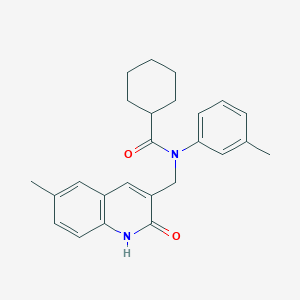

![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
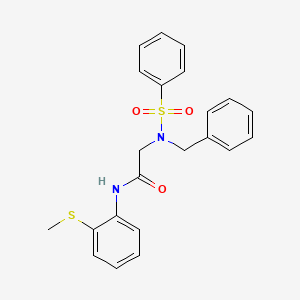

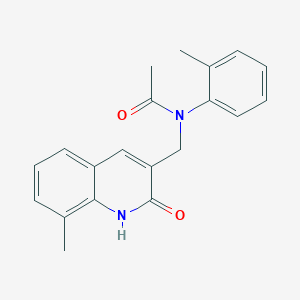

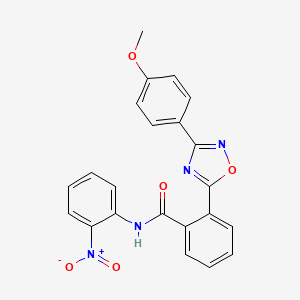




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
